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Compound of Interest

Compound Name: 6-Bromo-4-phenylchroman-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-4-phenylchroman-2-one is a halogenated derivative of the chromanone scaffold, a
class of compounds recognized for its broad spectrum of biological activities. The presence of
a bromine atom and a phenyl group on the chroman-2-one core suggests its potential as a
versatile synthetic intermediate for the development of novel therapeutic agents. This technical
guide provides a comprehensive overview of the basic properties, potential synthesis, and
prospective biological significance of 6-Bromo-4-phenylchroman-2-one, drawing
comparisons with structurally related compounds to infer its characteristics. While specific
experimental data for this exact molecule is limited in publicly available literature, this document
consolidates information on related bromo-substituted heterocyclic compounds to provide a
foundational understanding for researchers.

Core Properties of 6-Bromo-4-phenylchroman-2-one

This section details the fundamental chemical and physical properties of 6-Bromo-4-
phenylchroman-2-one.

Chemical and Physical Properties

Quantitative data for 6-Bromo-4-phenylchroman-2-one is not readily available in the cited
literature. The following table summarizes its key identifiers and computed properties.
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Property Value Source
6-bromo-4-phenyl-3,4-
IUPAC Name
dihydrochromen-2-one
CAS Number 156755-23-6 [1]
Molecular Formula C1s5H11BrO2 [1]
Molecular Weight 315.15 g/mol

Canonical SMILES

C1C(C2=C(C=C(C=C2)Br)OC
1=0)C3=CC=CC=C3

[1]

InChl Key

KFKFQGCDFMGUCH-
UHFFFAOYSA-N

[1]

Physical State

Solid (predicted)

Melting Point Not available
Boiling Point Not available
Solubility Not available

Spectral Data

Experimental spectral data for 6-Bromo-4-phenylchroman-2-one is not available in the

searched literature. However, based on the characterization of structurally similar compounds,

the following spectral characteristics can be anticipated:

e 1H NMR: Aromatic protons would appear in the downfield region (& 7-8 ppm). The protons on

the chroman-2-one ring would exhibit characteristic shifts, including signals for the benzylic

proton at C4 and the methylene protons at C3.

e 13C NMR: Signals for the carbonyl carbon (C2), the carbon bearing the bromine atom (C6),
and the phenyl-substituted carbon (C4) would be key diagnostic peaks. The aromatic

carbons would resonate in the typical range of  110-160 ppm.

e Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a

monobrominated compound, with two major peaks of nearly equal intensity separated by 2
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m/z units (M+ and M+2).

For reference, the spectral data for the related compound 4-bromo-6-phenyl-6,7-dihydro-5H-
furo[2,3-flisoindol-5-one is provided below[2]:

1H NMR (700.2 MHz, DMSO-ds, 333 K): & 8.21 (br. d, J = 2.2, 1H), 7.90-7.89 (m, 3H), 7.45
(dd, J = 7.6, 2H), 7.20 (dd, J = 7.6, 1H), 7.11-7.09 (m, 1H), 5.03 (s, 2H) ppm.[2]

e 3C{tH} NMR (176.1 MHz, DMSO-ds, 333 K): & 164.3, 155.7, 148.1, 139.7, 139.2, 129.8,
128.7 (2C), 124.3, 124.0, 119.5 (2C), 110.0, 106.7, 105.7, 48.8 ppm.[2]

« IR (KBr), v (cm1): 3072, 1686, 1598, 1503, 1452, 1392, 1295, 1266, 1179, 1136, 1035, 878,
754, 690, 606.[2]

MS (ESI) m/iz: [M]* 327 (Br7®), 329 (Brey).[2]

Synthesis and Experimental Protocols

While a specific, detailed protocol for the synthesis of 6-Bromo-4-phenylchroman-2-one is
not explicitly available, general methods for the synthesis of chromanone and coumarin
derivatives can be adapted.

Potential Synthetic Pathway

A plausible synthetic route could involve the Pechmann condensation or a Perkin-like reaction,
followed by reduction or modification. A potential starting point could be the reaction of a
substituted phenol with a B-ketoester or a cinnamic acid derivative. The synthesis of the related
6-bromo-2-phenyl-4H-chromen-4-one has been achieved through the microwave-assisted
dehydrogenation of the corresponding 2-phenyl-chroman-4-one.[3]

A general procedure for the synthesis of substituted 2-phenyl chroman-4-one involves the
microwave heating of a substituted 2-propen-1-one with zinc chloride.[3] This could potentially
be adapted for the synthesis of 6-Bromo-4-phenylchroman-2-one.

Below is a DOT script visualizing a general synthetic workflow for chromanone derivatives.
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General Synthetic Workflow for Chromanone Derivatives

Experimental Protocol for a Related Compound:
Synthesis of 4-bromo-6-phenyl-6,7-dihydro-5H-furo[2,3-
flisoindol-5-one[2]

This protocol provides a reference for the synthesis and characterization of a related bromo-
phenyl heterocyclic compound.

e Reaction Setup: N-[(2E)-3-(Furan-2-yl)prop-2-en-1-yl]aniline (1.26 mmol) is dissolved in dry
CH2Cl2 (10 mL) and cooled to 251 K.[2]

o Addition of Reagent: Dibromomaleic anhydride (0.32 g, 1.26 mmol) is added, and the
mixture is kept at 269 K for 2 days.[2]

o Work-up: The resulting precipitate is filtered, dissolved in dry DMSO (10 mL), and stirred at
353 K for 10 hours.[2] The mixture is then poured into water (50 mL), and the resulting
precipitate is filtered off and washed with water.[2]

Purification: The product is dried in air to a constant weight to afford the final compound.[2]

Biological Activity and Potential Applications

The chromanone scaffold is a "privileged structure” in medicinal chemistry, known to be a core
component of molecules with a wide array of biological activities.[4]

© 2025 BenchChem. All rights reserved. a4/7 Tech Support


https://www.benchchem.com/product/b041476?utm_src=pdf-body-img
https://pmc.ncbi.nlm.nih.gov/articles/PMC12412688/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12412688/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12412688/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12412688/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12412688/
https://pubmed.ncbi.nlm.nih.gov/22457563/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b041476?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Predicted Biological Activities

While 6-Bromo-4-phenylchroman-2-one has not been extensively studied, the presence of
the bromo-substituent on the chromanone ring suggests potential for significant biological
activity. Halogenation is a common strategy in drug design to enhance potency and modulate
pharmacokinetic properties.

o Antimicrobial Activity: Studies on related bromo-substituted heterocyclic compounds, such as
6-bromo-4-(substituted phenyl) iminoflavones, have shown promising antimicrobial and
antifungal activities.[4][5][6][7] The bromine atom is thought to contribute to the increased
lipophilicity of the molecule, facilitating its passage through microbial cell membranes.

» Anticancer Activity: Chromanone derivatives have been investigated for their cytotoxic effects
against various cancer cell lines.[8] The mechanism of action often involves the induction of
apoptosis and cell cycle arrest through modulation of signaling pathways like p53.[8]

Potential Signaling Pathways

Based on the activities of related compounds, 6-Bromo-4-phenylchroman-2-one could
potentially interact with several key signaling pathways.

Antimicrobial Action

6-Bromo-4-phenylchroman-2-one

Inhibition Inhibition Modulation
Anticancer Action
Bacterial Cell Wall Synthesis DNA Gyrase p53 Pathway
Apoptosis Cell Cycle Arrest
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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